molecular formula C9H9NO B1297902 2-Methoxy-6-methylbenzonitrile CAS No. 53005-44-0

2-Methoxy-6-methylbenzonitrile

Cat. No. B1297902
CAS RN: 53005-44-0
M. Wt: 147.17 g/mol
InChI Key: ZZZIUEZLZGDVBG-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzonitrile, also known as 2-MMBN, is an organic compound belonging to the family of benzonitriles. It is a colourless liquid at room temperature, with a boiling point of 220.3 °C and a melting point of -20.7 °C. It is widely used in the synthesis of various compounds and in the production of pharmaceuticals, agrochemicals, and other chemicals. 2-MMBN is also a key intermediate in the production of dyes, pigments, and fragrances.

Scientific Research Applications

Improved Synthesis Methods

An efficient synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, starting from 4-methoxy-2-methylbenzonitrile, has been developed. This new method offers a safer and more reproducible approach with better overall yields compared to previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-methoxy-6-methylbenzonitrile, have shown promising results as corrosion inhibitors for metals. Their efficacy was demonstrated in experiments with mild steel in acidic environments, with one derivative exhibiting a 97.83% inhibition efficiency at specific concentrations (Verma, Quraishi, & Singh, 2015).

Chemical Reactivity and Structural Analysis

Studies on compounds like 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile have contributed to understanding the chemical reactivity and structural properties of similar molecules. These insights are crucial in the development of new chemical entities and understanding their interaction in various reactions (Zhang, Lu, & Biehl, 1997).

Biomass Proxy Research

Methoxyphenols, closely related to this compound, are used as proxies for terrestrial biomass in studies of chemical changes in lignin during hydrothermal alteration. Such research is significant for understanding organic geochemical processes and environmental studies (Vane & Abbott, 1999).

Thermochemical Benchmarking

Research on methylbenzonitriles, including this compound, has led to the development of benchmark thermochemical data. This is important for understanding the interactions between various substituent groups and their impact on the stability and reactivity of these molecules (Zaitseva et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-methoxy-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZIUEZLZGDVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343518
Record name 2-Methoxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53005-44-0
Record name 2-Methoxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing a stir bar was added 2-bromo-1-methoxy-3-methylbenzene (7.5 g, 37 mmol), CuCN (6.7 g, 75 mmol) followed by addition of DMF (60 mL); the resulting mixture was then refluxed at 150° C. overnight. When the reaction was complete, as evidenced by LC analysis, the reaction flask was taken out of the oil bath and cooled to room temperature. To the reaction mixture was then poured DCM (20 mL) and a precipitate formed immediately. The solids were filtered, re-dissolved in DCM, absorbed into silica gel and loaded into column with Hexanes:EtOAc (1:1) to afford the title product.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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